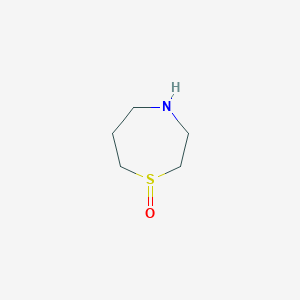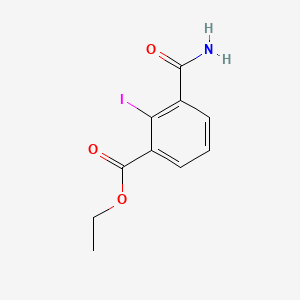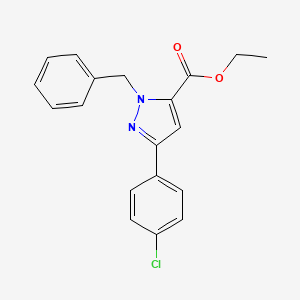
1-Cyclopentyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-1H-indole is an organic compound belonging to the indole family, characterized by a cyclopentyl group attached to the nitrogen atom of the indole ring. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclopentanone under acidic conditions to form the indole ring . Another approach is the palladium-catalyzed Larock indole synthesis, which utilizes aryl iodides and internal alkynes in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and other advanced technologies can be employed to enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, and other electrophiles.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindoles.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-1H-indole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Similar structure but with a methyl group instead of a cyclopentyl group.
1-Phenyl-1H-indole: Contains a phenyl group attached to the nitrogen atom.
1-Benzyl-1H-indole: Features a benzyl group in place of the cyclopentyl group.
Uniqueness: The cyclopentyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-cyclopentylindole |
InChI |
InChI=1S/C13H15N/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2 |
InChI-Schlüssel |
MDODNOUCLHFLQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


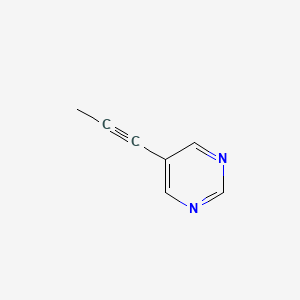
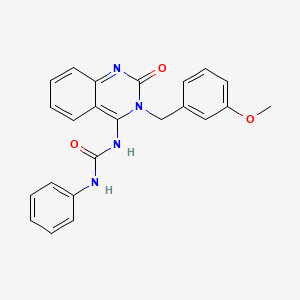
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
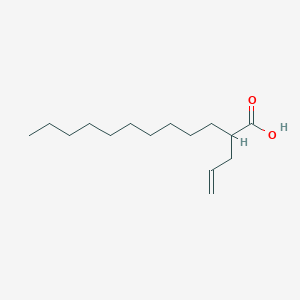
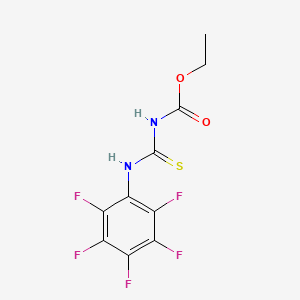
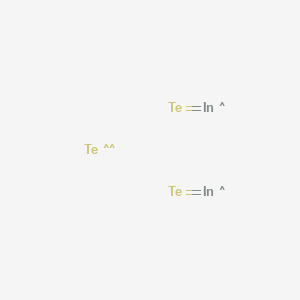
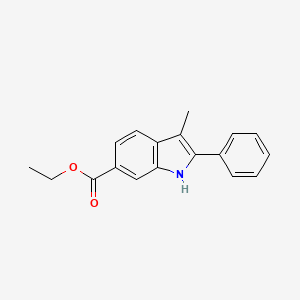


![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
